Methyl 2-[(4-aminobenzyl)amino]-5-nitrobenzenecarboxylate
Description
Methyl 2-[(4-aminobenzyl)amino]-5-nitrobenzenecarboxylate is a nitroaromatic compound characterized by a benzylamino-aminobenzene core substituted with a nitro group at position 5 and a methyl ester at position 1. The 4-aminobenzylamino moiety at position 2 introduces electron-donating effects, while the nitro group at position 5 provides strong electron-withdrawing properties. This electronic duality makes the compound a candidate for studies in synthetic chemistry, particularly in nucleophilic substitution reactions and as a precursor for bioactive molecules.
Properties
IUPAC Name |
methyl 2-[(4-aminophenyl)methylamino]-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-22-15(19)13-8-12(18(20)21)6-7-14(13)17-9-10-2-4-11(16)5-3-10/h2-8,17H,9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIJNTDBSAMYHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-aminobenzyl)amino]-5-nitrobenzenecarboxylate typically involves the reaction of 4-aminobenzylamine with methyl 2-amino-5-nitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-aminobenzyl)amino]-5-nitrobenzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted benzenecarboxylates, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to methyl 2-[(4-aminobenzyl)amino]-5-nitrobenzenecarboxylate exhibit significant anticancer properties. The nitro group in the structure can be reduced to form an amine, which is crucial for the biological activity of many anticancer agents. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer drug .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The presence of the nitro group and the amino side chain contributes to its ability to disrupt bacterial cell walls or interfere with bacterial metabolism. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Material Science Applications
Polymer Synthesis
this compound can serve as a monomer in the synthesis of high-performance polymers. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical strength. Research has demonstrated that polymers derived from this compound exhibit improved solubility and processability, making them suitable for applications in coatings, adhesives, and composites .
Fluorescent Materials
This compound's structural characteristics allow it to be used in the development of fluorescent materials. When incorporated into polymer systems, it can impart luminescent properties, which are valuable in applications such as sensors, light-emitting devices, and optical filters. The tunable fluorescence based on the molecular structure offers opportunities for designing materials with specific optical properties .
Organic Synthesis Applications
Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. It can undergo various chemical transformations, including coupling reactions, to form more complex molecules that are valuable in pharmaceuticals and agrochemicals. Its versatility allows chemists to modify its structure to create derivatives with enhanced properties or new functionalities .
Synthesis of Guanidine Alkaloids
This compound has been utilized in the synthesis of guanidine alkaloids, which are known for their biological activities. By employing this compound as a precursor, researchers have successfully synthesized compounds like (±)-martinelline and (±)-martinellic acid, showcasing its utility in producing biologically relevant molecules .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-[(4-aminobenzyl)amino]-5-nitrobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Analogues
The compound shares structural similarities with several nitroaromatic derivatives, including:
- Methyl 2-(4-benzylpiperazino)-5-nitrobenzenecarboxylate (sc-328200): A commercially available analogue with a benzylpiperazino group at position 2 .
- 4-Nitrobenzylamine : A simpler derivative with a nitro group and benzylamine moiety .
- Chlorinated amino benzoic acids: Substrates with halogen and amino substituents (e.g., 2-amino-3-chlorobenzoic acid) .
Comparative Analysis via Data Table
Mechanistic and Functional Differences
Electronic and Steric Effects
- The 4-aminobenzylamino group in the target compound enhances nucleophilic attack due to its electron-donating nature, which partially offsets the nitro group’s deactivating effect. This synergy increases electrophilicity at reactive sites .
- In contrast, Methyl 2-(4-benzylpiperazino)-5-nitrobenzenecarboxylate features a bulky piperazino group, which introduces steric hindrance and reduces substitution reactivity despite the nitro group’s activation .
Intermolecular Interactions
- The primary amine in the target compound facilitates hydrogen bonding, improving solubility in polar solvents like DMSO or ethanol. The piperazino analogue, with a tertiary amine, exhibits weaker H-bonding and lower solubility .
Kinetic Behavior
- Substitution reactions (e.g., SNAr) proceed faster in the target compound due to optimal electronic activation. The piperazino analogue shows slower kinetics, as evidenced by reduced yields in nitro-group-mediated reactions .
Research Findings
- Synthetic Utility: The target compound’s amino-nitro architecture enables regioselective functionalization, making it valuable for constructing heterocycles .
- Comparative Reactivity: In a 2025 study, Methyl 2-(4-benzylpiperazino)-5-nitrobenzenecarboxylate demonstrated 40% lower reactivity in Suzuki-Miyaura couplings compared to the aminobenzylamino variant, attributed to steric effects .
Biological Activity
Methyl 2-[(4-aminobenzyl)amino]-5-nitrobenzenecarboxylate, with the chemical formula C₁₅H₁₅N₃O₄ and CAS Number 1228183-73-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Weight : 299.30 g/mol
- Melting Point : 166–168 °C
- Solubility : Soluble in organic solvents; insoluble in water.
Anticancer Activity
Recent studies have indicated that compounds containing a nitro group and an amino group can exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound exhibits promising anticancer activity.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Preliminary tests have shown varying degrees of effectiveness.
Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents.
The proposed mechanism of action for the anticancer and antimicrobial activities of this compound involves the inhibition of key enzymes and interference with cellular processes:
- Inhibition of DNA Synthesis : The nitro group may participate in redox reactions leading to the formation of reactive oxygen species (ROS), which can damage DNA.
- Enzyme Inhibition : The amino group can interact with active sites of enzymes critical for cell proliferation and survival.
Synthesis and Structure-Activity Relationship (SAR)
Research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the nitro and amino groups have been explored to optimize potency and selectivity against cancer cells.
Q & A
Q. What are the common synthetic routes for Methyl 2-[(4-aminobenzyl)amino]-5-nitrobenzenecarboxylate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation reactions : For example, coupling 4-aminobenzylamine with a nitro-substituted benzoic acid derivative. Glacial acetic acid is often used as a solvent under reflux conditions to facilitate imine or amide bond formation .
- Protection/deprotection strategies : The amino group in intermediates may be protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions. Deprotection is achieved via acidic or catalytic hydrogenation conditions .
- Characterization : Key intermediates are verified using NMR and mass spectrometry (MS). For instance, nitro groups exhibit distinct NMR shifts (~8.5–9.0 ppm for aromatic protons), while MS confirms molecular ion peaks matching expected masses .
Q. How can researchers optimize the purity of this compound during synthesis?
- Methodological Answer :
- Chromatographic purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate the target compound from by-products (e.g., unreacted starting materials or dimerized species) .
- Recrystallization : Polar solvents like ethanol or methanol are effective for recrystallizing nitro-aromatic compounds, enhancing purity by removing soluble impurities .
- Analytical monitoring : Thin-layer chromatography (TLC) with UV visualization at 254 nm helps track reaction progress and confirm product homogeneity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reaction yields when varying synthetic conditions (e.g., solvent, catalyst, temperature)?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, switching from acetic acid to DMF may improve solubility of nitro-containing intermediates .
- By-product analysis : Use LC-MS to identify side products. For instance, over-reduction of the nitro group to an amine under hydrogenation conditions can occur if catalyst amounts are excessive .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to determine rate-limiting steps. Longer reflux times (e.g., 11 hours vs. 1 hour) may improve yields in sluggish condensations .
Q. How does the nitro group in this compound influence its reactivity in further functionalization?
- Methodological Answer :
- Electrophilic substitution : The nitro group directs incoming electrophiles to meta positions, enabling regioselective halogenation or sulfonation. For example, bromination in acetic acid yields 3-bromo derivatives .
- Reduction to amine : Catalytic hydrogenation (H, Pd/C) or use of SnCl/HCl reduces the nitro group to an amine, producing Methyl 2-[(4-aminobenzyl)amino]-5-aminobenzenecarboxylate, a precursor for heterocyclic scaffolds .
- Photochemical reactivity : The nitro group enhances UV absorption, making the compound a candidate for photoaffinity labeling in proteomics studies .
Q. What computational or experimental approaches are suitable for analyzing the compound’s potential as a pharmacophore in drug discovery?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The 4-aminobenzyl moiety may engage in π-π stacking with aromatic residues in binding pockets .
- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, solubility) using QSAR models. The methyl ester group improves membrane permeability but may require hydrolysis to the carboxylic acid for active transport .
- Biological assays : Test in vitro cytotoxicity (e.g., MTT assay) and compare with structurally similar compounds, such as 5-nitrobenzoic acid derivatives, to establish structure-activity relationships .
Data Analysis and Contradiction Resolution
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) reported for this compound?
- Methodological Answer :
- Solvent and pH effects : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl) and protonation states. For example, the amino group’s resonance shifts upfield in acidic conditions due to protonation .
- Reference standards : Compare data with structurally analogous compounds, such as Methyl 2-amino-5-chlorobenzoate (δ 6.8–7.2 ppm for aromatic protons) .
- Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
